

# Application Notes and Protocols: CBT-1 Dosage and Administration in Phase I Trials

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of **CBT-1**, a P-glycoprotein (P-gp/ABCB1) and multidrug resistance-associated protein 1 (MRP1/ABCC1) inhibitor, in Phase I clinical trials. The information is compiled from published studies investigating **CBT-1** in combination with chemotherapeutic agents to overcome multidrug resistance in cancer.

## **Dosage and Administration Summary**

**CBT-1** has been evaluated in Phase I clinical trials primarily in combination with doxorubicin. The dosage and administration schedules have been designed to establish the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D).

Table 1: Summary of **CBT-1** Phase I Trial Dosage and Administration



| Clinical Trial<br>Identifier    | CBT-1<br>Dosage                                        | Doxorubicin<br>Dosage | Administratio<br>n Schedule                                                                 | Maximum Tolerated Dose (MTD) / Recommend ed Phase II Dose (RP2D) | Reference |
|---------------------------------|--------------------------------------------------------|-----------------------|---------------------------------------------------------------------------------------------|------------------------------------------------------------------|-----------|
| Advanced<br>Cancer<br>(General) | 200 mg/m² to<br>600 mg/m²<br>(Dose<br>Escalation)      | 60 mg/m²              | CBT-1: Oral, daily for 7 days.  Doxorubicin: Intravenous on day 6.                          | MTD: 500<br>mg/m²                                                | [1]       |
| Sarcoma<br>(NCT030028<br>05)    | 50 mg and<br>100 mg<br>(Dose<br>Escalation<br>Cohorts) | 37.5 mg/m²            | CBT-1: Oral, daily on days 1-7 of a 21-day cycle. Doxorubicin: Intravenous on days 5 and 6. | Not explicitly stated in the provided abstract.                  | [2][3]    |

# Experimental Protocols Phase I Trial with Dose Escalation (3+3 Design)

A standard 3+3 dose-escalation design is a common methodology in Phase I oncology trials to determine the MTD of a new drug.

Objective: To determine the MTD and dose-limiting toxicities (DLTs) of **CBT-1** when administered in combination with doxorubicin.

### Methodology:

• Patient Cohorts: Patients are enrolled in cohorts of three.



#### Dose Escalation:

- The first cohort receives the starting dose of CBT-1.
- If none of the three patients experience a DLT, the next cohort of three patients is enrolled at the next higher dose level.
- If one of the three patients experiences a DLT, three more patients are enrolled at the same dose level.
- If one of six patients at a given dose level experiences a DLT, the dose is escalated for the next cohort.
- If two or more patients in a cohort of three to six patients experience a DLT, the dose is considered to have exceeded the MTD.
- MTD Determination: The MTD is defined as the dose level at which less than 33% of patients experience a DLT.
- Data Collection: Safety and tolerability data are collected continuously throughout the trial.
   Pharmacokinetic and pharmacodynamic data are also collected to assess the drug's behavior in the body.

### **Pharmacodynamic Analysis Protocol**

Objective: To assess the biological activity of **CBT-1** in inhibiting P-glycoprotein function.

Methodology (based on a study with paclitaxel):

- Patient Population: Patients with advanced solid tumors.
- Drug Administration:
  - CBT-1 is administered orally at a dose of 500 mg/m² for 7 days.
  - On day 6, a 3-hour intravenous infusion of the chemotherapeutic agent (e.g., paclitaxel at 135 mg/m²) is administered.



- Sample Collection:
  - Peripheral blood mononuclear cells (PBMCs) are collected before the first dose of CBT-1 and on day 6 before the chemotherapy infusion.
- Rhodamine Efflux Assay:
  - The function of P-gp in CD56+ PBMCs is assessed by measuring the efflux of the fluorescent substrate rhodamine.
  - A significant decrease in rhodamine efflux after CBT-1 administration indicates P-gp inhibition.
- (99m)Tc-sestamibi Imaging:
  - Whole-body imaging with the P-gp substrate (99m)Tc-sestamibi is performed before CBT-1 administration and on day 6.
  - An increase in the area under the concentration-time curve (AUC) of (99m)Tc-sestamibi in tissues that normally express high levels of P-gp (e.g., liver) indicates inhibition of P-gpmediated efflux.

## Signaling Pathway and Experimental Workflow CBT-1 Mechanism of Action

**CBT-1** is a small molecule inhibitor of the ATP-binding cassette (ABC) transporters P-glycoprotein (P-gp, encoded by the ABCB1 gene) and potentially Multidrug Resistance-Associated Protein 1 (MRP1, encoded by the ABCC1 gene). These transporters are ATP-dependent efflux pumps that are often overexpressed in cancer cells, leading to the expulsion of chemotherapeutic drugs and resulting in multidrug resistance. By inhibiting these pumps, **CBT-1** increases the intracellular concentration of chemotherapeutic agents, thereby restoring their cytotoxic efficacy.





Click to download full resolution via product page

Caption: Mechanism of action of **CBT-1** in overcoming multidrug resistance.

## **Phase I Trial Experimental Workflow**

The workflow of a Phase I clinical trial of **CBT-1** involves several key stages, from patient screening and enrollment to treatment and data analysis, with a primary focus on safety and dose determination.





Click to download full resolution via product page

Caption: Experimental workflow of a Phase I trial of CBT-1 with doxorubicin.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Natural medicinal compounds target signal transduction pathways to overcome ABC drug efflux transporter-mediated multidrug resistance in cancer PMC [pmc.ncbi.nlm.nih.gov]
- 3. A pharmacodynamic study of the P-glycoprotein antagonist CBT-1® in combination with paclitaxel in solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: CBT-1 Dosage and Administration in Phase I Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192453#cbt-1-dosage-and-administration-in-phase-i-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com